Ethyl 2,2-difluoro-2-(furan-2-yl)acetate

Lipophilicity Drug-likeness Lead optimization

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate (CAS 698378-91-5) is a gem-difluorinated heteroaryl acetate ester with molecular formula C₈H₈F₂O₃ and molecular weight 190.14 g/mol. It belongs to the α,α-difluoroarylacetic acid ester family, a class of fluorinated building blocks valued for introducing the metabolically stabilized –CF₂– motif adjacent to a heteroaromatic ring.

Molecular Formula C8H8F2O3
Molecular Weight 190.14 g/mol
CAS No. 698378-91-5
Cat. No. B1425070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-2-(furan-2-yl)acetate
CAS698378-91-5
Molecular FormulaC8H8F2O3
Molecular Weight190.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CO1)(F)F
InChIInChI=1S/C8H8F2O3/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3
InChIKeyUFNHKEQFAYJESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-Difluoro-2-(furan-2-yl)acetate (CAS 698378-91-5): Physicochemical Identity and Compound Class for Procurement Evaluation


Ethyl 2,2-difluoro-2-(furan-2-yl)acetate (CAS 698378-91-5) is a gem-difluorinated heteroaryl acetate ester with molecular formula C₈H₈F₂O₃ and molecular weight 190.14 g/mol . It belongs to the α,α-difluoroarylacetic acid ester family, a class of fluorinated building blocks valued for introducing the metabolically stabilized –CF₂– motif adjacent to a heteroaromatic ring [1]. The compound features a furan-2-yl group directly attached to the difluoromethylene carbon, with a computed LogP of ~1.94 and a topological polar surface area (TPSA) of 39.44 Ų . Its density is approximately 1.2 g/cm³ and its predicted boiling point is 219.4 °C at 760 mmHg . Commercially available purities range from 95% to 98% .

Why Ethyl 2,2-Difluoro-2-(furan-2-yl)acetate Cannot Be Freely Interchanged with Phenyl, Thiophene, or Pyridine Analogs


Although ethyl 2,2-difluoro-2-(furan-2-yl)acetate shares the α,α-difluoroacetate ester scaffold with its phenyl (CAS 2248-46-6), thiophene (CAS 294182-00-6), and pyridine (CAS 267876-28-8) counterparts, the identity of the heteroaryl ring introduces quantifiable differences in lipophilicity, polar surface area, H-bond acceptor count, density, and boiling point that preclude simple substitution without altering downstream molecular properties [1]. The furan-2-yl ring has been established in medicinal chemistry surveys as a distinct phenyl bioisostere that can improve aqueous solubility relative to thiophene homologues, while offering different metabolic and electronic profiles compared to the phenyl and pyridine variants [2]. For procurement decisions in lead optimization or building-block library design, selecting the furan analog over a generic aryl replacement requires evidence that the furan-2-yl–CF₂–CO₂Et topology delivers a differentiated physicochemical signature. The quantitative comparisons below provide that evidence.

Quantitative Differentiation Evidence: Ethyl 2,2-Difluoro-2-(furan-2-yl)acetate vs. Closest Analogs


LogP Reduction of ~0.4 Units vs. Phenyl Analog Improves Ligand Efficiency Metrics

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate exhibits a computed LogP of 1.94, which is 0.40 log units lower than the phenyl analog (LogP 2.34) . This ΔLogP of –0.4 represents a meaningful reduction in lipophilicity that can lower the risk of phospholipidosis, CYP450 inhibition, and hERG channel blockade when the ester is either used directly as a fragment or hydrolyzed to the corresponding carboxylic acid for incorporation into larger molecules. The phenyl analog (CAS 2248-46-6) is the most commonly stocked comparator in screening collections, making this lipophilicity differential a key selection criterion [1].

Lipophilicity Drug-likeness Lead optimization

Higher Topological Polar Surface Area (TPSA) of 39.44 Ų vs. 26.30 Ų for Phenyl Analog Enhances Solubility Potential

The furan analog displays a TPSA of 39.44 Ų, which is 13.14 Ų (50%) higher than the phenyl analog (TPSA 26.30 Ų) [1]. This increase arises from the furan ring oxygen contributing an additional hydrogen-bond acceptor site (HBA count = 3 for furan vs. 2 for phenyl), which is absent in the carbocyclic phenyl comparator. In drug design, TPSA values below 60 Ų are generally associated with good oral absorption, while values below 140 Ų predict blood-brain barrier penetration; the 39.44 Ų TPSA maintains excellent predicted permeability while offering a measurable solubility advantage over the phenyl analog [2].

Polar surface area Aqueous solubility Permeability balance

Lower Molecular Weight (190.14 vs. 200–206) Among All Four gem-Difluoro Heteroaryl Acetate Analogs

At 190.14 g/mol, ethyl 2,2-difluoro-2-(furan-2-yl)acetate is the lightest member among the four closest gem-difluoro heteroaryl/aryl acetate ester analogs, weighing 10.0 g/mol less than the phenyl analog (200.18), 16.1 g/mol less than the thiophene analog (206.21), and 11.0 g/mol less than the pyridine analog (201.17) [1]. This MW advantage is directly relevant to fragment-based drug discovery, where every atom counts toward adherence to the 'Rule of Three' (MW ≤ 300), and lower molecular weight correlates with higher probability of downstream developability.

Molecular weight Lead-likeness Fragment-based design

Lower Density (1.2 g/cm³) Compared to All Aryl/Heteroaryl Analogs Facilitates Volumetric Handling and Formulation Calculations

The furan analog has a density of 1.2 g/cm³, which is substantially lower than the phenyl analog (1.719 g/cm³), the thiophene analog (1.3 g/cm³), and the pyridine analog (1.228 g/cm³) . This 17–43% lower density directly affects volumetric dosing calculations in parallel synthesis, high-throughput experimentation, and scale-up processes. The non-fluorinated comparator ethyl 2-furoate (CAS 614-99-3, density 1.12 g/cm³) further confirms that the gem-difluoro substitution increases density, but the furan-2-yl ring keeps the value below all other gem-difluoro analogs in this set [1].

Density Formulation Process chemistry

Lower Boiling Point (219.4 °C) vs. Thiophene (238.9 °C) and Pyridine (244.2 °C) Analogs Enables Milder Purification Conditions

The predicted boiling point of ethyl 2,2-difluoro-2-(furan-2-yl)acetate is 219.4 °C at 760 mmHg, which is 19.5 °C lower than the thiophene analog (238.9 °C) and 24.8 °C lower than the pyridine analog (244.2 °C) . The phenyl analog boils at 209.3 °C, only 10.1 °C lower . A boiling point below 220 °C is a practical threshold for vacuum distillation without excessive thermal stress, reducing the risk of decomposition of the thermally sensitive furan ring and the gem-difluoro ester moiety during purification.

Boiling point Distillation Purification

Bioisosteric Solubility Advantage of 2-Furanyl Over 2-Thienyl in Matched Molecular Pair Surveys

In a GSK survey of phenyl bioisostere replacements, the 2-furanyl motif (compound 4m) offered a measurable aqueous solubility advantage over the directly analogous 2-thienyl motif (compound 4n), while both exerted only modest changes on other physicochemical properties relative to the parent phenyl scaffold [1]. This matched-pair observation, derived from experimentally measured solubility data on five heteroaryl-substituted analogs (4l–4p), provides class-level evidence that the furan-2-yl ring in ethyl 2,2-difluoro-2-(furan-2-yl)acetate is expected to impart higher intrinsic solubility than the thiophene-2-yl variant, independent of the ester functionality. The absolute solubility values from the GSK survey are context-dependent on the larger molecular framework, but the directional advantage of furan > thiophene for aqueous solubility is consistent with the higher TPSA and additional H-bond acceptor capability of the furan oxygen.

Bioisosterism Solubility Matched molecular pair

Optimal Procurement and Application Scenarios for Ethyl 2,2-Difluoro-2-(furan-2-yl)acetate Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Low Lipophilicity and High Ligand Efficiency

With the lowest molecular weight (190.14 g/mol) and a LogP of 1.94—substantially below the phenyl analog (LogP 2.34)—this building block is ideally suited for fragment library construction where Rule-of-Three compliance and high ligand efficiency are paramount . Procurement of the furan analog over the phenyl variant directly reduces fragment lipophilicity by 0.4 log units without sacrificing the metabolically stabilizing gem-difluoro motif, supporting property-driven fragment-to-lead optimization [1].

Parallel Synthesis Libraries Targeting Improved Aqueous Solubility via Heteroaryl Bioisostere Replacement

The higher TPSA (39.44 vs. 26.30 Ų) and additional H-bond acceptor (furan ring oxygen) relative to the phenyl analog make this compound the preferred choice when a library design goal is to improve aqueous solubility of the final target molecules . The GSK matched-pair survey independently confirms that the 2-furanyl motif provides a solubility advantage over the 2-thienyl counterpart, reinforcing this compound's role in solubility-driven scaffold hopping campaigns [1].

Decarboxylative Functionalization for Late-Stage Introduction of the Furan-2-yl–CF₂– Motif

As a member of the α,α-difluoroarylacetic acid ester family, this compound serves as a direct precursor (after ester hydrolysis) to 2,2-difluoro-2-(furan-2-yl)acetic acid, which can undergo transition-metal-catalyzed or photoredox decarboxylative alkynylation, allylation, arylation, and fluorination to install the furan-2-yl–CF₂– fragment into complex molecules . The lower density and boiling point relative to the thiophene and pyridine analogs simplify solvent removal and purification of the hydrolyzed acid intermediate, reducing procurement and handling overhead in scale-up workflows [1].

Medicinal Chemistry Building-Block Inventory Where Storage Volume and Distillation Purity Are Operational Constraints

The combination of the lowest density (1.2 g/cm³) and a boiling point 20–25 °C below the thiophene and pyridine analogs makes this compound the most operationally convenient choice for laboratories where storage space, shipping volume, or distillation equipment temperature limits are procurement considerations . The availability of 98% purity grade from suppliers such as Fluorochem and Leyan further supports direct use in sensitive catalytic transformations without additional purification [1].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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